REACTION_CXSMILES
|
C(OC1C=C(C(F)=CC=1Cl)[NH2:8])C=C.[CH2:14]1[CH:19]2[C:20](O[C:23](=[O:24])[CH:18]2[CH2:17][CH:16]=[CH:15]1)=[O:21].C(O)(=O)C>O>[C:23]1(=[O:24])[NH:8][C:20](=[O:21])[C:19]2[CH2:14][CH2:15][CH2:16][CH2:17][C:18]1=2
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Name
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|
Quantity
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9 g
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Type
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reactant
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Smiles
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C(C=C)OC=1C=C(N)C(=CC1Cl)F
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Name
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|
Quantity
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6.8 g
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Type
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reactant
|
Smiles
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C1C=CCC2C1C(=O)OC2=O
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Name
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|
Quantity
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100 mL
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Type
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reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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450 mL
|
Type
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solvent
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Smiles
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O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux temperature for 4 hours
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Duration
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4 h
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Type
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EXTRACTION
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Details
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extracted with ether
|
Type
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WASH
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Details
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The extract phase was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
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FILTRATION
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Details
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filtered
|
Type
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CUSTOM
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Details
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the solvent was evaporated from the filtrate
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Type
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CUSTOM
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Details
|
The residue was flash-chromatographed on silica gel, with a 15:85 v
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Type
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ADDITION
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Details
|
v mixture of ethyl acetate and hexane as eluent
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C2=C(C(N1)=O)CCCC2)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |